Cas no 1207003-33-5 (1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea)
1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea
- F5773-1003
- 1-phenyl-3-[5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea
- AKOS024518056
- VU0520035-1
- 1-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- 1207003-33-5
- 1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea
-
- Inchi: 1S/C18H18N4O2S/c1-12(2)25-15-10-8-13(9-11-15)16-21-22-18(24-16)20-17(23)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22,23)
- InChI Key: NQLRLNIAFSPYPG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2=NN=C(NC(NC3C=CC=CC=3)=O)O2)=CC=1)C(C)C
Computed Properties
- Exact Mass: 354.11504700g/mol
- Monoisotopic Mass: 354.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 105Ų
1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5773-1003-2μmol |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-5μmol |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-10μmol |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-20μmol |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-1mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-2mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-3mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-4mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-5mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5773-1003-10mg |
1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea |
1207003-33-5 | 10mg |
$79.0 | 2023-09-09 |
1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea
Comprehensive Guide to 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea (CAS No. 1207003-33-5)
1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea (CAS No. 1207003-33-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This urea derivative features a unique 1,3,4-oxadiazole core, which is known for its diverse biological activities. Researchers are particularly interested in its potential applications as a kinase inhibitor or antimicrobial agent, making it a hot topic in drug discovery circles.
The molecular structure of 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea combines a phenylurea moiety with a propan-2-ylsulfanyl substituent, creating a compound with balanced lipophilicity and hydrogen-bonding capacity. Recent studies suggest this structural arrangement may enhance bioavailability compared to simpler oxadiazole derivatives, addressing one of the most common challenges in medicinal chemistry today.
In the context of current research trends, this compound aligns with the growing demand for heterocyclic compounds in pharmaceutical development. The 1,3,4-oxadiazole ring system has shown promise in addressing drug-resistant pathogens, a critical concern in modern healthcare. Scientists are exploring whether CAS 1207003-33-5 could contribute to solutions for antimicrobial resistance (AMR), one of the WHO's top global health threats.
The synthetic pathway for 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea typically involves multi-step organic reactions, with the key step being the formation of the oxadiazole ring through cyclization. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining yield - a response to the pharmaceutical industry's increasing focus on sustainable synthesis methods.
From a commercial perspective, CAS 1207003-33-5 represents an important building block in drug discovery pipelines. The global market for specialty heterocycles continues to expand, driven by demand for novel therapeutic agents. This compound's unique combination of a urea linkage and oxadiazole heterocycle makes it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs.
Analytical characterization of 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea typically employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, essential for research applications. The development of reliable analytical methods for such complex molecules remains an active area of investigation in analytical chemistry.
In formulation science, the physical properties of CAS 1207003-33-5, including its solubility profile and thermal stability, are being carefully studied. These characteristics influence its potential as a drug candidate and determine appropriate dosage form development strategies. Recent advances in cocrystal engineering may offer solutions to any formulation challenges posed by this compound.
The safety profile of 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea is currently under investigation in preclinical studies. While not classified as hazardous, proper laboratory handling procedures should always be followed when working with this or any research chemical. The compound's toxicological data and ecotoxicological impact are subjects of ongoing research to ensure responsible use in scientific applications.
Looking ahead, CAS 1207003-33-5 represents an exciting opportunity in medicinal chemistry innovation. Its structural features align with current trends in fragment-based drug design and targeted therapies. As research continues, this compound may contribute to the development of new treatments for various conditions, potentially addressing some of the most pressing unmet medical needs in contemporary healthcare.
For researchers interested in 1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea, available data suggests promising directions for further investigation. The compound's structure-activity relationships warrant detailed exploration, particularly in the context of enzyme inhibition and receptor modulation. As with all research chemicals, proper intellectual property considerations and regulatory compliance should guide any development efforts involving this interesting molecule.
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